molecular formula C12H13NO2 B14413565 2-Cyanobutan-2-yl benzoate CAS No. 86559-78-6

2-Cyanobutan-2-yl benzoate

Katalognummer: B14413565
CAS-Nummer: 86559-78-6
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: NUXZORYHUAYACU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyanobutan-2-yl benzoate: is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It is also known by its synonyms, such as Butanenitrile, 2-(benzoyloxy)-2-methyl and 2-benzoyloxy-2-methyl-butyronitrile . This compound is characterized by the presence of a benzoate ester linked to a nitrile group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Cyanobutan-2-yl benzoate typically involves the reaction of benzoyl chloride with 2-butanone in the presence of potassium cyanide . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Benzoyl chloride+2-Butanone+Potassium cyanide2-Cyanobutan-2-yl benzoate\text{Benzoyl chloride} + \text{2-Butanone} + \text{Potassium cyanide} \rightarrow \text{this compound} Benzoyl chloride+2-Butanone+Potassium cyanide→2-Cyanobutan-2-yl benzoate

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions:

2-Cyanobutan-2-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or hydrogenation with a suitable catalyst.

    Substitution: Nucleophiles such as alcohols, amines, or thiols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various esters or acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Cyanobutan-2-yl benzoate finds applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Cyanobutan-2-yl benzoate involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the benzoate ester can undergo hydrolysis to release benzoic acid, which may have biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 2-Cyano-2-propyl benzodithioate
  • 2-Cyanopropan-2-yl benzodithioate
  • 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate

Comparison:

2-Cyanobutan-2-yl benzoate is unique due to its specific combination of a benzoate ester and a nitrile groupFor instance, 2-Cyano-2-propyl benzodithioate and its analogs are primarily used in polymerization reactions as RAFT agents, while this compound’s ester functionality allows for diverse chemical transformations and applications .

Eigenschaften

CAS-Nummer

86559-78-6

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

2-cyanobutan-2-yl benzoate

InChI

InChI=1S/C12H13NO2/c1-3-12(2,9-13)15-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI-Schlüssel

NUXZORYHUAYACU-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C#N)OC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.